BenchChemオンラインストアへようこそ!

(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA

HACD substrate specificity HAP1 CRISPR knockout polyunsaturated fatty acid elongation

(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA (CHEBI:76686) is an ultra-long-chain polyunsaturated fatty acyl-CoA thioester that serves as the obligate 3-hydroxyacyl-CoA intermediate in the third step (dehydration) of the endoplasmic reticulum fatty acid elongation cycle. With a 36-carbon acyl chain bearing six methylene-interrupted cis double bonds at positions Δ18,21,24,27,30,33 and a stereochemically defined (R)-hydroxyl at C3, this compound occupies a unique node in the ELOVL4-dependent biosynthesis of C32–C36 very-long-chain polyunsaturated fatty acids (VLC-PUFAs) that are essential components of retinal photoreceptor phosphatidylcholines, sperm lipids, and skin barrier ceramides.

Molecular Formula C57H94N7O18P3S
Molecular Weight 1290.4 g/mol
Cat. No. B15598837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA
Molecular FormulaC57H94N7O18P3S
Molecular Weight1290.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H94N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-45(65)40-48(67)86-39-38-59-47(66)36-37-60-55(70)52(69)57(2,3)42-79-85(76,77)82-84(74,75)78-41-46-51(81-83(71,72)73)50(68)56(80-46)64-44-63-49-53(58)61-43-62-54(49)64/h5-6,8-9,11-12,14-15,17-18,20-21,43-46,50-52,56,65,68-69H,4,7,10,13,16,19,22-42H2,1-3H3,(H,59,66)(H,60,70)(H,74,75)(H,76,77)(H2,58,61,62)(H2,71,72,73)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t45-,46-,50-,51-,52+,56-/m1/s1
InChIKeyXWQWNHYCZCOINL-XGXBGGTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-Hydroxyhexatriacontahexaenoyl-CoA: A C36:6 Very-Long-Chain Polyunsaturated Fatty Acyl-CoA Intermediate for Selective Procurement


(3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA (CHEBI:76686) is an ultra-long-chain polyunsaturated fatty acyl-CoA thioester that serves as the obligate 3-hydroxyacyl-CoA intermediate in the third step (dehydration) of the endoplasmic reticulum fatty acid elongation cycle [1]. With a 36-carbon acyl chain bearing six methylene-interrupted cis double bonds at positions Δ18,21,24,27,30,33 and a stereochemically defined (R)-hydroxyl at C3, this compound occupies a unique node in the ELOVL4-dependent biosynthesis of C32–C36 very-long-chain polyunsaturated fatty acids (VLC-PUFAs) that are essential components of retinal photoreceptor phosphatidylcholines, sperm lipids, and skin barrier ceramides [2].

Why (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-Hydroxyhexatriacontahexaenoyl-CoA Cannot Be Replaced by Generic 3-Hydroxyacyl-CoA or VLCFA-CoA Analogs


Generic substitution with shorter-chain 3-hydroxyacyl-CoAs (e.g., C16 3-OH palmitoyl-CoA) or non-hydroxylated VLCFA-CoAs (e.g., (18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA, CHEBI:76688) fails because substrate recognition by the ER elongase complex is jointly determined by chain length, double-bond count and position, and the presence of the 3R-hydroxyl group [1]. Mammalian 3-hydroxyacyl-CoA dehydratases (HACD1–4) exhibit isoform-specific chain-length preferences: HACD1 and HACD2 process very-long-chain (C20–C26) substrates, while only the ELOVL4–HACD2 axis efficiently accommodates ultra-long-chain polyunsaturated substrates (≥C28) [2]. Furthermore, the mitochondrial β-oxidation pathway utilizes the (S)-3-hydroxyacyl-CoA epimer; the (R) configuration of this compound ensures selective channeling into ER elongation rather than mitochondrial degradation [3].

Quantitative Evidence Guide: Differentiation of (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-Hydroxyhexatriacontahexaenoyl-CoA from Closest Analogs


Differential HACD Isozyme Activity: HACD2 Is the Major Dehydratase for Polyunsaturated VLCFA-CoAs Including C36:6, Whereas HACD1 Is Functionally Redundant but Weaker

In HAP1 human haploid cells, CRISPR/Cas9-mediated disruption of HACD2 alone significantly reduced elongation of polyunsaturated fatty acids (including C18:2 n-6, C18:3 n-3, C20:4 n-6, and C20:5 n-3 series). In contrast, single disruption of HACD1 or HACD3 had almost no effect on polyunsaturated FA elongation, demonstrating that HACD2 is the dominant isozyme for this substrate class [1]. In Hacd1 homozygous KO mouse skeletal muscle, only approximately 40% reduction in 3-OH acyl-CoA dehydratase activity toward 3-OH palmitoyl-CoA was observed, confirming functional redundancy with HACD2 [1].

HACD substrate specificity HAP1 CRISPR knockout polyunsaturated fatty acid elongation 3-hydroxyacyl-CoA dehydratase activity

Chain-Length Gate: ELOVL4 Specifically Generates the Upstream 3-Oxoacyl-CoA Precursor of This C36:6 Intermediate, a Reaction Not Catalyzed by ELOVL1–3, ELOVL5, ELOVL6, or ELOVL7

ELOVL4 is the sole mammalian elongase capable of utilizing VLC-PUFA acyl-CoAs of ≥C28 chain length as condensation substrates. ELOVL4 catalytic activity documented in UniProt/Reactome includes the reaction: (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA (C34:5) + malonyl-CoA → 3-oxo-(21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA, which upon reduction yields the 3R-hydroxy-C36:5-CoA analog of the target compound. ELOVL1 is restricted to saturated and monounsaturated substrates ≤C26, ELOVL2 and ELOVL5 elongate PUFAs only ≤C24–C26, and ELOVL3 and ELOVL7 act on saturated substrates ≤C24 [1].

ELOVL4 substrate specificity very-long-chain fatty acid elongation C36 polyunsaturated fatty acyl-CoA condensing enzyme chain-length selectivity

Stereochemical Gate: The 3R-Hydroxy Configuration Distinguishes ER Elongation Intermediate from Mitochondrial β-Oxidation (3S)-Hydroxyacyl-CoA Epimer

The (R) absolute configuration at C3 of this compound is mandatory for recognition by the ER-resident very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134, HACD1–4). The mitochondrial β-oxidation pathway generates (S)-3-hydroxyacyl-CoA intermediates (via enoyl-CoA hydratase, EC 4.2.1.17), which cannot serve as substrates for HACD enzymes. The target compound's 3R configuration ensures it is channeled exclusively into the ER elongation cycle, yielding (2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA upon dehydration [1]. Racemic or (3S)-configured 3-hydroxy-C36:6-CoA would be metabolically misrouted to mitochondrial degradation.

stereospecificity 3R-hydroxyacyl-CoA ER fatty acid elongation mitochondrial β-oxidation substrate channeling

Tissue-Specific Metabolic Fate: This C36:6 3R-Hydroxyacyl-CoA Is the Precursor of Retinal C36:6-Containing Phosphatidylcholines That Comprise ~10 mol% of Photoreceptor Outer Segment PC

The target compound lies on the biosynthetic pathway to sn-1 C36:6-containing phosphatidylcholines (PCs) that are uniquely enriched in retinal photoreceptor outer segments. In bovine retina, VLC-PUFAs of C28–C36 chain length account for approximately 10 mol% of total PC fatty acids, with C36:6-PC being a prominent molecular species [1]. In Stgd3-knockin mice carrying a human pathogenic ELOVL4 5-bp deletion, C32–C36 acyl PCs are selectively deficient, confirming that this metabolic pathway is exclusively ELOVL4-dependent [2]. The obligate intermediate role of 3R-hydroxy-C36:6-CoA means that its availability directly governs the rate of retinal VLC-PUFA-PC synthesis.

retinal lipidomics VLC-PUFA phosphatidylcholine photoreceptor outer segment ELOVL4 pathway Stargardt disease

Physicochemical Differentiation: Higher Molecular Weight and Distinct Chromatographic Retention vs. Non-Hydroxylated C36:6-CoA and Shorter VLCFA-CoA Analogs

The target compound (C57H94N7O18P3S, MW 1290.38 Da; as the 4- anion at pH 7.3: MW 1286.35 Da) is distinguishable from its closest structural neighbors by mass spectrometry. The non-hydroxylated (18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontahexaenoyl-CoA (CHEBI:76688, MW 1274.38 Da) differs by 16 Da (one oxygen atom). The 2E-enoyl-CoA dehydration product (CHEBI:76514, MW 1272.37 Da) differs by 18 Da (loss of H2O). The pentaene analog, (3R)-hydroxy-(21Z,24Z,27Z,30Z,33Z)-hexatriacontapentaenoyl-CoA (CHEBI:76477, MW 1292.37 Da), differs by 2 Da (one additional double-bond reduction) [1]. These mass differences enable unambiguous SRM/MRM-based quantification in complex biological matrices.

molecular weight differentiation LC-MS/MS detection acyl-CoA analytical chemistry 3-hydroxyacyl-CoA identification

Functional Pathway Exclusivity: This Compound Sits on the Sole Mammalian Route to C36:6 VLC-PUFA-Containing Lipids, as Demonstrated by Complete Ablation in ELOVL4-Null and HACD2-Deficient Models

Genetic ablation models confirm that the biosynthesis of C36:6-containing lipids proceeds through a single, non-redundant pathway in which this 3R-hydroxyacyl-CoA is an obligate intermediate. ELOVL4-null mice are neonatal lethal with complete loss of epidermal VLCFA-ceramides and retinal VLC-PUFA-PCs. HACD2 disruption in HAP1 cells significantly reduces elongation of polyunsaturated FAs; combined HACD1/HACD2 double knockout produces a further reduction, indicating that HACD1 and HACD2 together account for essentially all polyunsaturated 3-OH acyl-CoA dehydratase activity [1]. No alternative enzymatic route (e.g., peroxisomal elongation, mitochondrial reversal) can generate C36:6 VLC-PUFA-CoAs in mammals [2].

ELOVL4 knockout HACD2 deficiency VLC-PUFA biosynthesis genetic lipidomics pathway exclusivity

Optimal Application Scenarios for (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-Hydroxyhexatriacontahexaenoyl-CoA in Research and Industrial Settings


In Vitro Reconstitution of the Complete ELOVL4-Dependent VLC-PUFA Elongation Cycle for Retinal Disease Research

This compound is the definitive substrate for assaying the third (dehydration) step of the ELOVL4-dependent elongation cycle in vitro. Combined with recombinant ELOVL4, 3-ketoacyl-CoA reductase (HSD17B12), HACD2, and TECR, it enables complete reconstitution of the conversion of C34:6-CoA to C36:6-CoA [1]. This reconstitution system is critical for characterizing STGD3- and SCA34-associated ELOVL4 mutations, as demonstrated by the selective deficiency of C32–C36 acyl PCs in Stgd3-knockin mouse retina (P < 0.001 vs. WT) [2].

Targeted Lipidomics Internal Standard for Quantifying C36:6 VLC-PUFA Metabolic Flux in Retinal and Neuronal Tissues

The distinct monoisotopic mass (1290.38 Da neutral; 1286.35 Da as 4- anion at pH 7.3) and unique fragmentation pattern of this compound enable its use as an internal standard or calibration reference for LC-MS/MS-based quantification of VLC-PUFA elongation intermediates. The 16 Da mass difference from non-hydroxylated C36:6-CoA and the 18 Da difference from the 2E-enoyl-CoA product permit unambiguous SRM transitions in complex retinal lipid extracts [1].

HACD2-Specific Enzyme Kinetics and Inhibitor Screening for Very-Long-Chain Fatty Acid Elongation Disorders

Because HACD2 is the dominant dehydratase for polyunsaturated VLCFA-CoAs, with HACD1 disruption showing almost no effect on polyunsaturated FA elongation in HAP1 cells, this C36:6 3R-hydroxyacyl-CoA is the most physiologically relevant substrate for HACD2 inhibitor screening and kinetic characterization [1]. The compound's 3R stereochemistry ensures that activity measured is specifically attributable to the ER elongase complex rather than mitochondrial β-oxidation enzymes.

Cell-Free Biosynthesis of Ultra-Long-Chain Polyunsaturated Fatty Acids for Industrial Lipid Production

For industrial biotechnology applications aimed at producing C36:6 VLC-PUFA-containing lipids (e.g., for cosmetic ceramide formulations or nutraceutical phospholipids), this compound serves as the pathway-authenticated intermediate for engineering the terminal elongation step. The exclusivity of the ELOVL4–HACD2 axis for ≥C28 PUFA synthesis, as confirmed by the complete absence of C28–C36 VLC-PUFAs in ELOVL4-null mice, makes this compound the essential reference standard for validating any heterologous VLC-PUFA production system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,18Z,21Z,24Z,27Z,30Z,33Z)-3-hydroxyhexatriacontahexaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.